N-Acetylneuraminic acid 2,4,7,8,9-pentaacetate

説明

Structural Characteristics and Chemical Identity

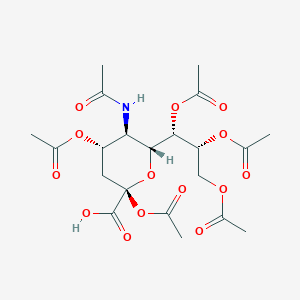

2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid possesses a complex molecular architecture that exemplifies the sophisticated chemistry of modified sialic acids. The compound features a nine-carbon backbone characteristic of the neuraminic acid family, with strategic acetyl group modifications that dramatically influence its chemical behavior and synthetic utility. The molecular formula C21H29NO14 indicates the presence of five acetyl protecting groups in addition to the native N-acetyl substitution at the amino group position.

The systematic International Union of Pure and Applied Chemistry name for this compound is 2,4,7,8,9-penta-O-acetyl-5-(acetylamino)-3,5-dideoxy-D-glycero-alpha-D-galacto-non-2-ulopyranosonic acid, which precisely describes the stereochemical configuration and substitution pattern. This nomenclature reflects the compound's derivation from the alpha-anomeric form of N-acetylneuraminic acid, with acetyl groups specifically positioned at the 2, 4, 7, 8, and 9 carbon positions. The Chemical Abstracts Service registry number 4887-11-0 provides unique identification for this specific acetylated derivative.

Table 1: Physical and Chemical Properties of 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic Acid

The structural complexity of 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid becomes apparent when examining its three-dimensional configuration. Research has demonstrated that acetylation of N-acetylneuraminic acid with acetic anhydride at room temperature yields this pentaacetylated derivative in approximately 90% yield, indicating the high selectivity of the acetylation reaction for the specific hydroxyl groups. The compound exhibits the characteristic alpha-anomeric configuration at the C-2 position, which is typical for sialic acid derivatives when incorporated into glycosidic linkages.

The stereochemical arrangement of 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid involves specific configurations at multiple chiral centers throughout the nine-carbon chain. The D-glycero-D-galacto configuration designation indicates the spatial arrangement of hydroxyl groups and acetyl substituents, which is critical for understanding the compound's reactivity patterns and biological recognition properties. X-ray crystallographic analysis has confirmed the structural integrity of related acetylated neuraminic acid derivatives, providing detailed insights into bond lengths, angles, and conformational preferences.

Table 2: Stereochemical Configuration of 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic Acid

| Carbon Position | Substituent | Configuration | Acetylation Status |

|---|---|---|---|

| C-1 | Carboxylic acid | - | Not acetylated |

| C-2 | Hydroxyl | Alpha | Acetylated |

| C-3 | Deoxy | - | Not applicable |

| C-4 | Hydroxyl | - | Acetylated |

| C-5 | Amino (N-acetyl) | - | N-acetylated |

| C-6 | Hydroxyl | - | Not acetylated |

| C-7 | Hydroxyl | - | Acetylated |

| C-8 | Hydroxyl | - | Acetylated |

| C-9 | Hydroxyl | - | Acetylated |

Historical Context in Sialic Acid Chemistry

The discovery and structural elucidation of 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid must be understood within the broader historical development of sialic acid chemistry, which began with groundbreaking work in the 1930s. Gunnar Blix made the foundational discovery in 1936 when he isolated a crystalline compound from bovine submaxillary mucin, which he later designated as sialic acid. This initial discovery represented the first identification of what would become recognized as the most abundant member of the sialic acid family.

The parallel and independent work of Ernst Klenk in 1941 provided crucial complementary insights into the structural nature of these nine-carbon sugars. Klenk isolated neuraminic acid from brain gangliosides and developed methods for its chemical degradation, ultimately leading to the identification of the relationship between neuraminic acid and sialic acid. His work established that sialic acid was essentially N-acetylneuraminic acid, resolving apparent discrepancies between different research groups studying similar compounds from various biological sources.

The synthesis and characterization of acetylated derivatives like 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid emerged from the need to protect reactive hydroxyl groups during chemical manipulations. Early researchers recognized that the multiple hydroxyl groups in sialic acid presented significant challenges for selective chemical modifications and synthesis of complex derivatives. The development of acetylation protocols provided a solution by temporarily protecting these reactive sites while allowing for controlled chemical transformations.

Table 3: Historical Milestones in Sialic Acid Chemistry Leading to Acetylated Derivatives

| Year | Researcher(s) | Discovery/Development | Significance |

|---|---|---|---|

| 1936 | Gunnar Blix | Isolation of sialic acid from mucin | First identification of sialic acid |

| 1941 | Ernst Klenk | Isolation of neuraminic acid from brain | Independent discovery of neuraminic acid |

| 1952 | Gunnar Blix | Introduction of "sialic acid" nomenclature | Standardized terminology |

| 1957 | Multiple researchers | Structural elucidation of sialic acid | Complete chemical structure determined |

| Later developments | Various groups | Acetylation methods for protection | Enabled synthetic chemistry applications |

The nomenclature proposal by Blix, Gottschalk, and Klenk in 1957 established the systematic framework for naming neuraminic and sialic acid derivatives. Their collaborative effort proposed "neuraminic acid" for the basic, unsubstituted compound and "sialic acid" as the group name for acylated neuraminic acids, including N-acetylneuraminic acid. This nomenclature system provided the foundation for naming more complex derivatives such as 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid.

The development of synthetic methods for producing acetylated sialic acid derivatives gained momentum as researchers recognized their utility in studying biological systems. The ability to selectively protect hydroxyl groups through acetylation enabled the synthesis of complex sialic acid-containing molecules and facilitated the study of structure-activity relationships. Research demonstrated that treatment of N-acetylneuraminic acid with acetic anhydride under controlled conditions could yield specific acetylation patterns, including the pentaacetylated form.

The historical evolution of sialic acid chemistry reveals a progression from initial discovery to sophisticated synthetic manipulation. Early work focused on isolation and basic structural characterization, while later developments emphasized chemical modification and derivative synthesis. The synthesis of 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid represents a culmination of these efforts, providing researchers with a versatile synthetic intermediate that maintains the essential structural features of sialic acid while offering enhanced chemical stability and reactivity control through selective acetyl protection.

特性

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO14/c1-9(23)22-17-15(32-11(3)25)7-21(20(29)30,35-14(6)28)36-19(17)18(34-13(5)27)16(33-12(4)26)8-31-10(2)24/h15-19H,7-8H2,1-6H3,(H,22,23)(H,29,30)/t15-,16+,17+,18+,19+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVACZVKCHHJHJ-JSNLTNBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456018 | |

| Record name | 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4887-11-0 | |

| Record name | 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

General Acetylation Procedure

The key step in preparing 2,4,7,8,9-penta-O-acetyl N-acetylneuraminic acid involves the selective acetylation of the hydroxyl groups at positions 2, 4, 7, 8, and 9 on the Neu5Ac molecule.

- Reagents: Acetic anhydride is the primary acetylating agent.

- Catalysts/Conditions: The reaction is typically performed at room temperature to avoid side reactions and lactone formation.

- Solvent: Commonly used solvents include pyridine or other aprotic solvents that facilitate acetylation.

This reaction yields the penta-O-acetyl derivative with high efficiency, typically around 90% yield.

Reaction Specifics and Side Products

- At room temperature, acetylation of Neu5Ac with acetic anhydride predominantly produces 2,4,7,8,9-penta-O-acetyl N-acetylneuraminic acid.

- Minor side products include 1,7-lactones such as 5-acetamido-2,4,8,9-tetra-O-acetyl-3,5-dideoxy-β-d-glycero-d-galacto-2-nonulopyranosono-1,7-lactone, formed in small amounts (~6%).

- The formation of lactones depends on reaction conditions such as temperature and reagent excess.

Purification and Characterization

- The reaction mixture is typically purified by chromatographic methods to isolate the penta-O-acetyl derivative.

- Structural confirmation is performed using Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which confirm the acetylation pattern and the absence of unwanted lactone structures.

Alternative Synthetic Routes and Ester Formation

Esterification to Methyl Esters

- Neu5Ac can be converted to its methyl ester derivative by treatment with methanol in the presence of acidic ion-exchange resins (e.g., Dowex-50 H+).

- Subsequent acetylation of the methyl ester yields methyl 2,4,7,8,9-penta-O-acetyl N-acetylneuraminate, a closely related compound used in biochemical research.

Lactone Formation and Its Control

- Under certain conditions, intramolecular cyclization leads to 1,4- or 1,7-lactone formation.

- These lactones can be minimized or controlled by adjusting reaction temperature, solvent, and reagent stoichiometry.

Summary Table of Preparation Conditions and Yields

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| Hydrolysis of natural source | Dilute H2SO4 | N-Acetylneuraminic acid (Neu5Ac) | 5–10 | From edible bird’s nest |

| Acetylation | Acetic anhydride, room temp, pyridine | 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid | ~90 | Minor lactone side-products (~6%) |

| Methyl ester formation | Methanol, Dowex-50 (H+) resin | Methyl N-acetylneuraminate | 86 | Followed by acetylation for methyl penta-acetate |

| Lactone formation control | Temperature and reagent stoichiometry | Minimized lactone formation | N/A | Lactones formed at higher temp or excess reagents |

Research Findings and Applications

- The acetylated derivatives, including 2,4,7,8,9-penta-O-acetyl N-acetylneuraminic acid, are crucial for studying sialic acid metabolism and cellular interactions.

- These compounds are widely used in vaccine development, drug delivery systems, and diagnostic assays due to their enhanced stability and reactivity.

- The precise stereochemistry and purity of these derivatives are essential for their biological activity and are confirmed by advanced spectroscopic methods.

化学反応の分析

Acylation and Lactonization

The penta-acetyl derivative is synthesized via acetylation of N-acetylneuraminic acid (Neu5Ac) using acetic anhydride at room temperature, yielding 2,4,7,8,9-penta-O-acetyl-N-acetylneuraminic acid (48) in 90% yield. A minor side product, 5-acetamido-2,4,8,9-tetra-O-acetyl-3,5-dideoxy-β-D-glycero-D-galacto-2-nonulopyranosono-1,7-lactone (49) , forms in 6% yield due to intramolecular lactonization .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetylation | Acetic anhydride, RT | Penta-acetyl derivative (48) | 90% | |

| Lactonization | Acetic anhydride, RT | 1,7-Lactone (49) | 6% |

Structural confirmation of 49 was achieved via X-ray crystallography, revealing a strained 1,7-lactone ring . Similar benzoylation reactions with benzoyl chloride yield per-O-pivaroyl derivatives, though yields are unspecified .

Hydrogenation and Deoxygenation

Hydrogenation of methyl ester derivatives (e.g., 19 ) derived from the penta-acetyl compound proceeds under specific conditions:

-

Platinum oxide (PtO₂)/H₂ : Produces 4-deoxy derivatives (23) via saturation of the 2,3-double bond .

-

Palladium-carbon (Pd-C)/H₂ : Yields fully saturated compounds (24, 26) .

| Substrate | Catalyst | Product | Key Application | Reference |

|---|---|---|---|---|

| Methyl ester (19) | PtO₂/H₂ | 4-Deoxy derivative (23) | Synthesis of deoxy sialic acids | |

| Methyl ester (19) | Pd-C/H₂ | Saturated derivative (24) | Structural studies |

Subsequent hydrolysis of 23 with 1 M NaOH generates N-acetyl-2,4-dideoxyneuraminic acid (27) , highlighting the utility of hydrogenation in generating deoxygenated sialic acid analogues .

Alkylation and Ether Formation

The penta-acetyl derivative participates in alkylation reactions, particularly at the 4-O position:

-

Propargyl bromide/NaH/THF : Introduces propargyl groups at C4, enabling click chemistry applications .

-

Benzyl bromide/Cs₂CO₃ : Forms 5-acetamido-2-O-benzyl-3,5-dideoxy-β-D-glycero-D-galacto-2-noneno-1,4-lactone (44b) in high yield .

| Alkylating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Propargyl bromide | NaH, THF, 0°C | 4-O-Propargyl derivative | 57% | |

| Benzyl bromide | Cs₂CO₃, DMF | 1,4-Lactone (44b) | High |

These reactions demonstrate the compound’s versatility in generating ether-linked sialic acid derivatives for probing glycan-lectin interactions .

Regioselective Acylation at the 9-O Position

Orthoesters such as trimethyl orthoacetate enable regioselective acylation at the 9-OH group of Neu5Ac derivatives. For the penta-acetyl compound, this method generates 9-O-acylated derivatives (65a–e) in high yields, with structures confirmed by NMR .

| Orthoester | Product | Key Feature | Reference |

|---|---|---|---|

| Trimethyl orthoacetate | 9-O-Acetyl derivative | Enhanced stability in aqueous media |

Deprotection and Functionalization

Controlled deprotection strategies enable selective modifications:

-

Acetic acid hydrolysis : Removes isopropylidene protecting groups from intermediates like 56 , yielding 4-O-acetylated derivatives (57) .

-

Hydrogenolysis : Cleaves benzyl ethers to expose free hydroxyl groups for further functionalization .

Key Structural Insights

-

X-ray crystallography confirms the β-anomeric configuration of lactones (44b, 49) and acetylated derivatives (45) .

-

NMR studies reveal distinct chemical shifts for acetylated positions (e.g., δ 2.0–2.2 ppm for O-acetyl groups) .

This comprehensive reactivity profile underscores the penta-acetyl derivative’s role as a cornerstone in sialic acid chemistry, enabling precise modifications for biomedical and industrial applications.

科学的研究の応用

Biochemical Applications

1.1 Sialylation Enhancement

P5Neu5Ac is utilized to enhance sialylation in glycoproteins and glycolipids. Sialylation is crucial for cellular interactions and signaling processes. Studies have shown that the administration of P5Neu5Ac can increase sialic acid levels in tissues, which is beneficial in conditions associated with hyposialylation, such as certain muscular dystrophies.

- Case Study: In a study involving DMRV/hIBM mice, the administration of P5Neu5Ac significantly improved muscle function and reduced atrophy by restoring normal sialic acid levels in tissues .

1.2 Antiviral Properties

Sialic acids have been studied for their antiviral properties, particularly against influenza viruses. P5Neu5Ac can act as a receptor analog, potentially blocking viral attachment and entry into host cells.

- Case Study: Research indicates that sialic acid derivatives can inhibit the hemagglutinin protein of influenza viruses, thus preventing viral infection .

Pharmaceutical Applications

2.1 Drug Development

P5Neu5Ac is being explored as a candidate for drug development due to its ability to modulate immune responses and enhance therapeutic efficacy.

- Data Table: Drug Candidates Involving P5Neu5Ac

| Compound Name | Target Disease | Mechanism of Action | Status |

|---|---|---|---|

| P5Neu5Ac | Muscular Dystrophy | Enhances sialylation | Preclinical |

| Sialylated Glycoproteins | Viral Infections | Blocks viral entry | Research |

2.2 Vaccine Development

The incorporation of P5Neu5Ac into vaccine formulations may improve immunogenicity by enhancing the presentation of antigens on cell surfaces.

- Case Study: Vaccines formulated with sialic acid derivatives have shown improved immune responses in animal models .

作用機序

The mechanism of action of 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it can inhibit sialyltransferases, enzymes that add sialic acid to glycoproteins and glycolipids, thereby affecting cell signaling and microbial pathogenesis.

類似化合物との比較

N-Acetylneuraminic Acid (Neu5Ac)

- Structure : Lacks acetyl groups at positions 2, 4, 7, 8, and 8.

- Role : The parent molecule, essential in glycoproteins and gangliosides for cell-cell recognition .

- Key difference : The penta-acetyl derivative’s acetylation enhances stability and solubility in organic solvents, facilitating synthetic applications .

2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic Acid Methyl Ester (CAS: 73208-82-9)

Colominic Acid

- Structure : A homopolymer of Neu5Ac linked via α-2,8-ketosidic bonds .

- Role: Mimics bacterial polysaccharides (e.g., in E. coli K1) and is used in immunological studies .

- Contrast: Unlike the monomeric penta-acetyl derivative, colominic acid’s polymeric nature confers distinct biophysical properties, such as higher viscosity and immunogenicity .

Acetylated Monosaccharide Derivatives

1,2,3,4,5-Penta-O-acetyl-α-D-Mannopyranoside

- Structure: Fully acetylated mannose derivative.

- Properties: Molecular weight 372.3 g/mol, used as a glycosyl donor in oligosaccharide synthesis .

- Comparison : While structurally dissimilar to sialic acid derivatives, its regioselective acetylation parallels the synthetic utility of 2,4,7,8,9-penta-O-acetyl Neu5Ac .

1,2,3,4-Tetra-O-acetyl-β-D-Xylopyranoside

- Structure : A four-acetyl derivative of xylose.

- Application : Serves as a precursor for xyloside-based therapeutics, contrasting with the sialic acid derivative’s role in neuraminidase inhibitors .

生物活性

2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid (Penta-AcNeu5Ac) is a derivative of N-acetylneuraminic acid (Neu5Ac), a naturally occurring sialic acid found at the terminal positions of glycoproteins and glycolipids. The compound is characterized by five acetyl groups attached to specific hydroxyl positions, enhancing its solubility and biological interactions. This article reviews the biological activity of Penta-AcNeu5Ac, focusing on its roles in cell recognition, immune response modulation, and its applications in biochemical research.

- Molecular Formula : C₂₂H₃₁NO₁₄

- Molecular Weight : 533.48 g/mol

- Appearance : White powder; sensitive to temperature.

1. Cell Recognition

Sialic acids like Penta-AcNeu5Ac play critical roles in cell-cell interactions and signaling pathways. They are involved in:

- Cell Adhesion : Sialic acids contribute to the binding of cells to each other and to extracellular matrices.

- Pathogen Interaction : Many pathogens exploit sialic acids for attachment to host cells, influencing infection processes.

2. Immune Response Modulation

Penta-AcNeu5Ac modulates immune responses by:

- Inhibiting Phagocytosis : The presence of sialic acids on cell surfaces can prevent recognition by immune cells.

- Regulating Cytokine Production : Sialic acids influence the release of various cytokines, affecting inflammation and immune responses .

Inhibition of Neuraminidase

Research has demonstrated that Penta-AcNeu5Ac exhibits potent inhibitory effects on neuraminidase enzymes from various pathogens. This inhibition is crucial for understanding its role in viral infections such as influenza. For example:

- Inhibitory assays have shown that modifications to the sialic acid structure can enhance neuraminidase inhibition .

Case Studies

- Cancer Cell Studies : In vitro studies on cancer cell lines have indicated that Penta-AcNeu5Ac can inhibit sialylation processes that are often upregulated in tumors, leading to reduced tumor growth and metastasis .

- Viral Pathogenesis : Studies have highlighted the role of sialic acid derivatives in preventing viral entry into host cells by blocking receptor sites essential for viral attachment .

Applications in Biochemical Research

Penta-AcNeu5Ac is utilized in various biochemical applications due to its unique properties:

- Fluorescent Probes : It serves as a fluorescent analogue for studying sialic acid interactions in biological systems .

- Drug Development : Its derivatives are being explored as potential therapeutic agents against viral infections and cancer due to their ability to modulate sialylation pathways .

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Acetylneuraminic Acid (Neu5Ac) | No acetylation at positions 2, 4, 7, 8, 9 | Naturally occurring form; involved in cellular functions |

| 2-O-Acetyl-N-acetylneuraminic Acid | Acetylation only at position 2 | Less sterically hindered than pentaacetate |

| Pseudomonas aeruginosa Sialidase Product | Enzymatic degradation product | Important for studying bacterial pathogenesis |

Q & A

Q. What experimental approaches are recommended for characterizing the structural integrity of 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid in glycosylation studies?

Methodological Answer: Characterization should integrate nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm acetyl group positions and stereochemistry, coupled with high-resolution mass spectrometry (HRMS) for molecular weight validation. For glycoconjugate applications, orthogonal analytical techniques like HPLC with evaporative light scattering detection (ELSD) or ion mobility spectrometry can monitor derivatization efficiency. Reference standards from databases such as NIST Chemistry WebBook should be used for spectral comparisons .

Q. How can researchers optimize solubility and stability of this compound in aqueous buffers for enzymatic assays?

Methodological Answer: Due to its hydrophobic acetyl groups, pre-dissolution in polar aprotic solvents (e.g., DMSO or acetonitrile) followed by gradual dilution into buffered solutions (pH 6.5–7.5) is advised. Stability can be enhanced by adding protease inhibitors (e.g., PMSF) and antioxidants (e.g., TCEP) to prevent degradation during sialyltransferase assays. Dynamic light scattering (DLS) can monitor aggregation in real time .

Q. What are the critical steps for validating purity in synthetic batches of 2,4,7,8,9-Penta-O-acetyl N-acetylneuraminic acid?

Methodological Answer: Purity validation requires a tiered approach:

TLC/HPLC: Monitor reaction progress using silica-gel TLC (eluent: CHCl₃/MeOH 9:1) or reverse-phase HPLC.

Elemental Analysis: Confirm C, H, N composition against theoretical values.

Impurity Profiling: Use LC-MS to detect trace acetyl migration byproducts or unreacted intermediates .

Advanced Research Questions

Q. How can researchers address stereochemical inconsistencies observed during the synthesis of sialic acid derivatives using this compound?

Methodological Answer: Stereochemical challenges often arise from acetyl group migration during glycosylation. Mitigation strategies include:

- Computational Modeling: Employ density functional theory (DFT) to predict migration barriers and optimize reaction conditions (e.g., temperature, solvent polarity) .

- Protecting Group Engineering: Replace labile acetyl groups with tert-butyldimethylsilyl (TBDMS) or benzoyl groups at sensitive positions (e.g., C7/C8) to stabilize intermediates .

Table 1: Comparison of Protecting Groups for Stability

| Protecting Group | Stability (pH 7.4) | Migration Risk |

|---|---|---|

| Acetyl (C2/C4) | Moderate | High |

| TBDMS (C7/C8) | High | Low |

| Benzoyl (C9) | High | Moderate |

Q. What methodologies resolve contradictory data in biological activity studies (e.g., viral binding vs. immune modulation)?

Methodological Answer: Contradictions may stem from differential acetyl group hydrolysis in assay conditions. To address this:

Conditional Profiling: Compare activity under controlled hydrolysis (e.g., esterase-free vs. serum-containing media).

Isothermal Titration Calorimetry (ITC): Quantify binding affinities of intact vs. partially deacetylated forms to receptors (e.g., Siglecs or hemagglutinins).

Metabolomic Tracking: Use deuterated analogs (e.g., methyl ester-d3 derivatives) to trace hydrolysis pathways via LC-MS/MS .

Q. How can reaction pathways for selective deacetylation be designed to retain specific functional groups?

Methodological Answer: Selective deacetylation requires:

- pH-Controlled Hydrolysis: Use mild bases (e.g., NaHCO₃ in THF/H₂O) for C9 deacetylation, preserving C2/C4 acetyl groups.

- Enzymatic Catalysis: Lipases (e.g., Candida antarctica Lipase B) selectively hydrolyze acetyl groups at non-critical positions .

Table 2: Deacetylation Conditions and Outcomes

| Condition | Target Position | Yield (%) | Selectivity |

|---|---|---|---|

| NaHCO₃ (pH 8.5) | C9 | 85 | High |

| Lipase B, 37°C | C7/C8 | 72 | Moderate |

Safety and Compliance

Q. What safety protocols are essential when handling this compound in shared laboratory environments?

Methodological Answer:

- Containment: Use fume hoods for weighing and synthesis to prevent inhalation of fine particulates.

- Waste Disposal: Quench acetylated intermediates with 10% aqueous NaOH before disposal to neutralize reactive esters.

- Emergency Preparedness: Labs must maintain accessible eyewash stations and neutralize spills with inert adsorbents (e.g., vermiculite) .

Data Validation and Reproducibility

Q. How can researchers ensure reproducibility in glycosylation efficiency studies using this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。